molecular formula C10H18N2O2 B1522540 Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251017-66-9

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1522540
CAS No.: 1251017-66-9
M. Wt: 198.26 g/mol
InChI Key: FCRTVZBUJDHXNR-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[311]heptane-3-carboxylate is a chemical compound with the molecular formula C10H18N2O2 It is a bicyclic compound containing nitrogen atoms, which makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
  • 3,6-Diazabicyclo[3.1.1]heptane-3-carboxylic acid, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of tert-butyl and carboxylate groups.

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRTVZBUJDHXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(tert-butoxycarbonyl)-6-(trifluoromethylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (4) (8.5 g, 28.9 mmol) and potassium carbonate (30.7 g, 2 eq, 57.8 mmol) in methanol (150 mL) was heated at 70° C. for 3 h. The solution was cooled to ambient temperature and the solvent was removed in vacuo. The crude material was dissolved in a 1:1 solution of methylene chloride:methanol and filtered to give 3-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane (5) (4.5 g, 79% yield) as an off-white solid.
Name
3-(tert-butoxycarbonyl)-6-(trifluoromethylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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